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Compound of Interest

Compound Name: 6-Bromo-3-iodoquinolin-4-OL

Cat. No.: B1149015 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-3-iodoquinolin-4-ol, a halogenated quinolinol derivative of significant interest to

researchers and professionals in the fields of medicinal chemistry and drug development. Due

to the limited availability of direct experimental spectra for this specific compound in the public

domain, this document presents a detailed analysis based on available data for closely related

precursors and provides predicted spectroscopic characteristics.

Introduction
6-Bromo-3-iodoquinolin-4-ol is a polysubstituted quinoline derivative. The quinoline scaffold

is a privileged structure in medicinal chemistry, forming the core of numerous synthetic

compounds with a broad range of biological activities. The introduction of bromine and iodine

atoms at specific positions, along with the hydroxyl group at the 4-position, is expected to

modulate the compound's physicochemical properties and biological activity. Accurate

spectroscopic characterization is paramount for the unambiguous identification and quality

control of this compound in research and development settings. This guide covers the key

analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
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While experimental data for 6-Bromo-3-iodoquinolin-4-ol is not readily available, the following

sections provide data for the key precursor, 6-Bromoquinolin-4-ol, and predicted data for the

target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic

compounds in solution.

2.1.1. ¹H NMR Data of 6-Bromoquinolin-4-ol

The proton NMR spectrum of the precursor, 6-Bromoquinolin-4-ol, provides a foundational

understanding of the chemical shifts in the quinoline ring system.

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment Reference

8.15 d 1H 2.4 H-5 [1]

7.95 m 1H H-2 [1]

7.78 m 1H H-7 [1]

7.51 d 1H 9.2 H-8 [1]

6.0 d 1H 7.2 H-3 [1]

2.1.2. Predicted ¹H and ¹³C NMR Data for 6-Bromo-3-iodoquinolin-4-ol

Based on the principles of substituent effects, the introduction of an iodine atom at the 3-

position is expected to significantly influence the chemical shifts of the neighboring protons and

carbons.

Table 1: Predicted ¹H NMR Data for 6-Bromo-3-iodoquinolin-4-ol
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~11.0-12.0 br s 1H OH

~8.3-8.5 s 1H H-2

~8.0-8.2 d 1H H-5

~7.8-8.0 dd 1H H-7

~7.6-7.8 d 1H H-8

Table 2: Predicted ¹³C NMR Data for 6-Bromo-3-iodoquinolin-4-ol

Predicted Chemical Shift (δ, ppm) Assignment

~170-175 C-4

~145-150 C-8a

~140-145 C-2

~135-140 C-7

~125-130 C-5

~120-125 C-4a

~115-120 C-6

~90-95 C-3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 6-Bromo-3-iodoquinolin-4-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (hydroxyl group)

~3100-3000 Medium Aromatic C-H stretch

~1650-1630 Strong C=O stretch (keto tautomer)

~1600-1450 Medium-Strong
Aromatic C=C and C=N

stretches

~1200-1000 Medium C-O stretch

~800-700 Strong C-Br stretch

~600-500 Medium C-I stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.

Table 4: Predicted Mass Spectrometry Data for 6-Bromo-3-iodoquinolin-4-ol

Ion Expected m/z Notes

[M]⁺ 348.86
Corresponding to

C₉H₅⁷⁹Br¹²⁷INO

[M+2]⁺ 350.86

Corresponding to

C₉H₅⁸¹Br¹²⁷INO, due to the

natural abundance of the ⁸¹Br

isotope.

The mass spectrum is expected to show a characteristic isotopic pattern for a compound

containing one bromine atom and one iodine atom.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 6-
Bromo-3-iodoquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is

used for data acquisition.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. The spectral

width is typically set to 12-16 ppm. A sufficient number of scans are averaged to obtain a

good signal-to-noise ratio. A relaxation delay of 1-5 seconds is used.

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. The spectral width is set

to approximately 200-250 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

mass analyzer such as a quadrupole or time-of-flight (TOF).

Detection: The detector records the abundance of each ion to generate the mass spectrum.
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Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized chemical compound like 6-Bromo-3-iodoquinolin-4-ol.

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Structure Confirmation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-
Bromo-3-iodoquinolin-4-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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